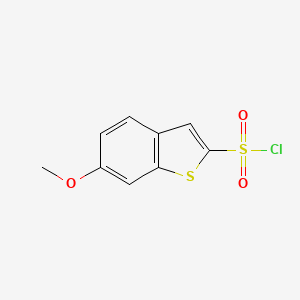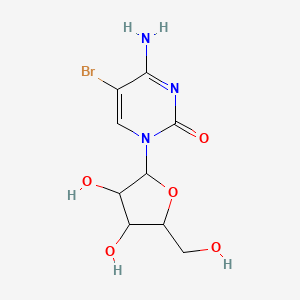
4-amino-5-bromo-1-pentofuranosylpyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromocytidine is a pyrimidine nucleoside with the molecular formula C₉H₁₂BrN₃O₅ and a molecular weight of 322.12 g/mol It is a derivative of cytidine, where a bromine atom replaces the hydrogen atom at the 5-position of the cytosine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromocytidine typically involves the bromination of cytidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 5-bromocytidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by spectral data such as NMR and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromocytidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like alkyl thiols and palladium catalysts are commonly used for substitution reactions.
Oxidation/Reduction: Standard oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with alkyl thiols can yield 5-alkylthiocytidine derivatives .
Aplicaciones Científicas De Investigación
5-Bromocytidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-bromocytidine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication by targeting viral RNA-dependent RNA polymerases . The bromine atom at the 5-position plays a crucial role in its biological activity by altering the electronic properties of the cytidine molecule .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorocytidine: Another halogenated cytidine derivative with a fluorine atom at the 5-position.
5-Iodocytidine: Similar to 5-bromocytidine but with an iodine atom at the 5-position.
5-Methylcytidine: A methylated derivative of cytidine.
Uniqueness
5-Bromocytidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to other halogenated cytidine derivatives. This uniqueness makes it particularly useful in specific biochemical and medicinal applications .
Propiedades
IUPAC Name |
4-amino-5-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDXGYQCVPZEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)
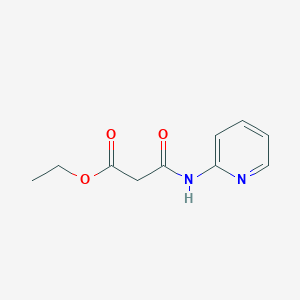
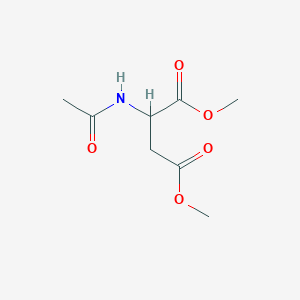
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
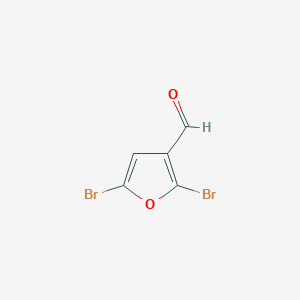
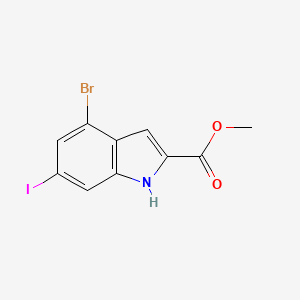
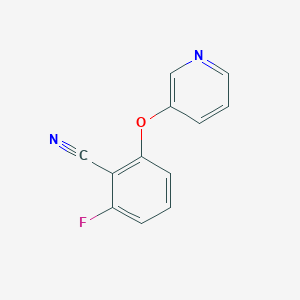
![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)

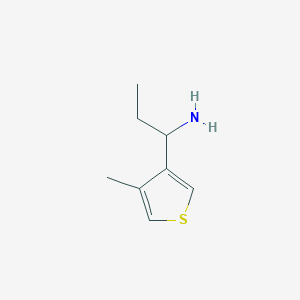
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
